N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(12-3-4-15-16(8-12)25-11-24-15)22-10-14-17(21-7-6-20-14)13-2-1-5-19-9-13/h1-9H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDSWFFXBLADGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Pyrazine moiety : Enhances the compound's pharmacological properties.
- Benzo[d][1,3]dioxole : Known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain benzo[d][1,3]dioxole derivatives inhibited bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Antioxidant Properties
Antioxidant activity is another notable feature of this class of compounds. The ability to scavenge free radicals has been linked to the presence of the dioxole ring. In vitro assays have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in diseases characterized by oxidative damage .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic processes. For example, studies on similar compounds have indicated their role as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . This inhibition could lead to anti-inflammatory effects, making it a candidate for further development in pain management therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The position and nature of substituents on the pyridine and pyrazine rings significantly influence biological activity.
- Molecular Interactions : Hydrogen bonding and π–π stacking interactions are critical for binding affinity to target proteins .
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyridine | Increases lipophilicity and enhances membrane permeability |
| Hydroxyl group on dioxole | Improves antioxidant activity |
Case Studies
- In Vivo Studies : A recent study investigated the anti-inflammatory effects of similar compounds in animal models. Results indicated a significant reduction in inflammation markers when treated with N-(substituted benzo[d][1,3]dioxole) derivatives, including those resembling our compound .
- Clinical Implications : The potential use of this compound as an adjunct therapy in chronic inflammatory diseases has been explored. Early-phase clinical trials suggest promising outcomes regarding pain relief and inflammation reduction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with aminomethylpyrazine intermediates. For example, amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF is typical. Post-synthesis purification via silica gel chromatography (e.g., using gradients of ethyl acetate/hexane) or preparative HPLC ensures >95% purity. NMR (1H, 13C) and HRMS are critical for structural validation .
Q. How can solubility challenges for this compound in aqueous media be addressed during in vitro assays?
- Methodological Answer : Due to its hydrophobic aromatic moieties, solubilizing agents such as DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) are recommended. Pre-formulation studies using dynamic light scattering (DLS) to assess aggregation and stability in buffer systems (e.g., PBS at pH 7.4) are advised .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming substituent positions and integration ratios. For example, the pyridinyl proton signals typically appear at δ 8.5–9.0 ppm, while benzo[d][1,3]dioxole protons resonate at δ 6.0–6.5 ppm .
- HRMS : Validates molecular weight with <2 ppm error.
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are preferred?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. Challenges like twinning or disorder in the pyrazine ring can be addressed using the Olex2 interface for SHELX. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving this compound’s pyridinyl and benzodioxole groups?
- Methodological Answer :
- Analog Synthesis : Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl to assess electronic effects.
- Computational Modeling : Density Functional Theory (DFT) to calculate HOMO/LUMO energies and molecular electrostatic potentials.
- Biological Assays : Compare IC50 values against kinase targets (e.g., GPCR kinases) to correlate substituent changes with activity .
Q. How do metabolic pathways impact the compound’s pharmacokinetic profile, and what in vitro models are suitable for evaluation?
- Methodological Answer : Liver microsomal assays (human or rodent) identify Phase I metabolites (e.g., oxidation of the pyrazine ring). LC-MS/MS quantifies metabolite formation rates. For safety, compare NOEL (no-observed-effect level) data from rodent studies with estimated human exposure thresholds .
Q. What experimental approaches can reconcile contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers.
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding.
- Pathway Analysis : RNA-seq or phosphoproteomics to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
